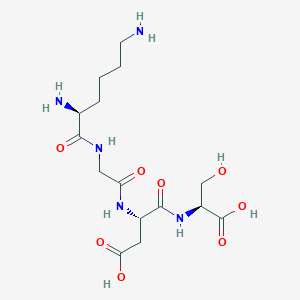

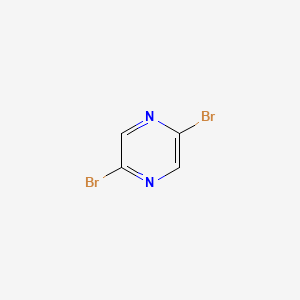

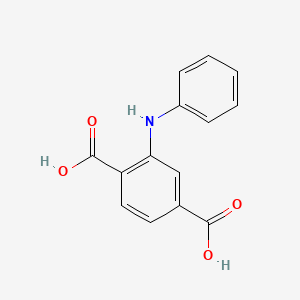

![molecular formula C7H4BrNO2 B1339144 7-Bromobenzo[d]oxazol-2(3H)-one CAS No. 871367-14-5](/img/structure/B1339144.png)

7-Bromobenzo[d]oxazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

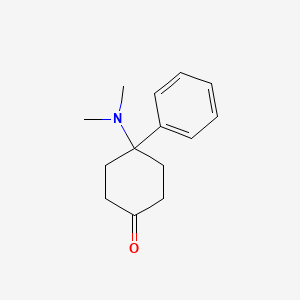

7-Bromobenzo[d]oxazol-2(3H)-one is a brominated oxazole derivative. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the bromine atom on the benzene ring of the oxazole makes it a versatile intermediate for various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of brominated oxazole derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of 4-bromomethyl-2-chlorooxazole, which is a related oxazole compound . These reactions are selective and can yield a range of substituted oxazoles. Although the specific synthesis of 7-Bromobenzo[d]oxazol-2(3H)-one is not detailed in the provided papers, similar methodologies involving halogenation and cyclization reactions are commonly employed in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of brominated oxazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the molecular and crystal structures of a related compound, 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, were established using this method . The nature of hydrogen bonds between molecules in solution and in the crystalline state can also be determined by IR spectroscopy and X-ray crystallography .

Chemical Reactions Analysis

Brominated oxazole derivatives are reactive intermediates that can undergo further chemical transformations. For example, they can participate in Suzuki coupling reactions to yield various substituted products . The presence of the bromine atom makes these compounds suitable for nucleophilic substitution reactions, which can be used to introduce different functional groups into the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated oxazole derivatives are influenced by the presence of the bromine atom and the oxazole ring. These compounds typically exhibit strong absorption in the UV-visible spectrum and may also show fluorescence. The crystal structure analysis provides insights into the solid-state properties, such as crystal packing and intermolecular interactions . The reactivity of these compounds in chemical reactions is a key aspect of their chemical properties, as demonstrated by their use in various synthetic applications .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Characterization

Research indicates the synthesis and characterization of compounds related to 7-Bromobenzo[d]oxazol-2(3H)-one, focusing on their potential biological activities. For example, compounds containing heterocyclic rings such as 1,3,4-oxadiazoles and 1,2,4-triazole have been synthesized and characterized, showing antimicrobial and antileishmanial activities. This emphasizes the compound's role in developing new pharmaceuticals and its utility in studying intermolecular interactions and molecular structures through techniques like NMR and IR spectroscopy, DFT studies, and X-ray crystallography (Ustabaş et al., 2020).

Catalysis and Homogeneous Catalysis

The compound serves as a precursor or component in the synthesis of catalysts for chemical reactions, including C−N donor ligands for homogeneous catalysis. This application is particularly relevant in the field of organometallic chemistry, where such catalysts are crucial for facilitating efficient and selective chemical reactions (César et al., 2002).

Solid-phase Synthesis

Solid-phase synthesis methods involving 7-Bromobenzo[d]oxazol-2(3H)-one derivatives highlight its utility in the rapid and efficient generation of complex organic molecules. The methodology employed includes novel cyclization reactions and coupling techniques, showcasing the compound's role in expanding synthetic chemistry's capabilities (Lee et al., 2009).

Medicinal Chemistry and Bioactive Molecule Development

The research underscores the compound's contribution to medicinal chemistry, particularly in developing bioactive molecules with potential therapeutic applications. For instance, derivatives have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities, demonstrating the compound's role in identifying new drugs and understanding their mechanisms of action (Menteşe et al., 2015).

Material Science and Imaging

7-Bromobenzo[d]oxazol-2(3H)-one derivatives have been explored for their photophysical properties and potential use in material science, such as in the development of novel fluorescent sensors for metal ions. These applications indicate the compound's relevance in creating advanced materials and technologies for imaging and sensing, contributing to environmental monitoring, biomedical imaging, and diagnostic procedures (Fujinaga et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

7-bromo-3H-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTQHBZJSVUNBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468536 |

Source

|

| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromobenzo[d]oxazol-2(3H)-one | |

CAS RN |

871367-14-5 |

Source

|

| Record name | 7-Bromobenzo[d]oxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

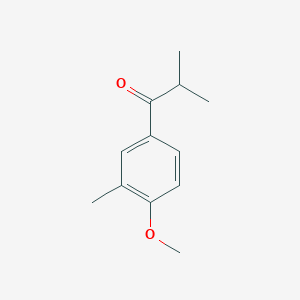

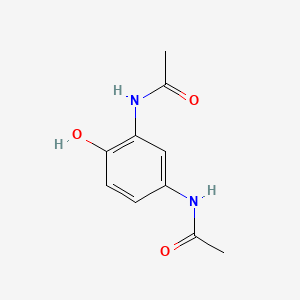

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)